molecular formula C5H9ClN2 B1452629 (S)-Pyrrolidine-3-carbonitrile hydrochloride CAS No. 1153950-49-2

(S)-Pyrrolidine-3-carbonitrile hydrochloride

Cat. No. B1452629
M. Wt: 132.59 g/mol
InChI Key: LMBZZTJQNYGICT-NUBCRITNSA-N
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Description

Compounds are typically described by their chemical structure, physical properties, and uses. For example, metformin hydrochloride is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. For instance, metformin was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Molecular Structure Analysis

The molecular structure of a compound is often determined by techniques such as X-ray crystallography. For example, the structure of guanine hydrochloride monohydrate has been determined by X-ray single crystal analysis .


Chemical Reactions Analysis

Chemical reactions involving a compound can be studied using various techniques. For instance, the Shinoda test is a chemical reaction used to test for the presence of flavones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. For example, biguanides are doubly acidic bases with an especially strong first dissociation constant and a much weaker second dissociation constant .

Scientific Research Applications

Cyclocondensation Reactions

The compound (S)-Pyrrolidine-3-carbonitrile hydrochloride, though not directly mentioned, seems to be related to pyrrolidine carbonitrile derivatives, which are utilized in cyclocondensation reactions with alpha,beta-unsaturated carbonyl compounds. This process yields 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can serve as precursors for synthesizing polysubstituted pyrrolizidines. These derivatives are kinetically stable against base-induced elimination of HCN. Moreover, their 2-substituted analogues, obtained from alpha-substituted alpha-aminonitriles, can be transformed into 2,3,5-trisubstituted pyrroles using microwave irradiation, highlighting the versatility of pyrrolidine carbonitrile derivatives in organic synthesis (Bergner, Wiebe, Meyer, & Opatz, 2009).

Synthesis of Vildagliptin

In the context of pharmaceutical chemistry, (S)-Pyrrolidine-3-carbonitrile hydrochloride derivatives play a crucial role in the synthesis of Vildagliptin, a therapeutic agent for diabetes. For example, (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile, a related compound, is synthesized from L-proline and serves as a key intermediate in the production of Vildagliptin. This synthesis route is characterized by its simplicity, accessibility of raw materials, and mild reaction conditions, which enhance the overall yield and purity of the final product (Han Chun-min, 2015).

Antimicrobial Activity

Pyrrolidine-3-carbonitrile derivatives also exhibit promising antimicrobial properties. Newly synthesized derivatives have been evaluated for their antimicrobial activity, showing potential as therapeutic agents against various microbial infections. The structural derivatization of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile, through reactions with stabilized phosphorus ylides and other reagents, leads to compounds with significant antimicrobial efficacy (El-Mansy, Boulos, & Mohram, 2018).

Dipeptidyl Peptidase IV Inhibitors

Another significant application of (S)-Pyrrolidine-3-carbonitrile hydrochloride derivatives is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Vildagliptin. These inhibitors play a vital role in the management of Type 2 diabetes by modulating the activity of DPP-IV, thereby influencing glucose metabolism. The synthesis and practical application of these derivatives highlight their importance in medicinal chemistry and drug development (Singh, Manne, & Pal, 2008).

Safety And Hazards

The safety and hazards of a compound are typically assessed through toxicological studies. For example, hydrochloric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may be corrosive to metals .

Future Directions

The future directions of research on a compound depend on its current applications and potential for new uses. For example, the use of JAK2 inhibitors for the treatment of Philadelphia-negative myeloproliferative neoplasms is a current area of research .

properties

IUPAC Name

(3S)-pyrrolidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBZZTJQNYGICT-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655099
Record name (3S)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Pyrrolidine-3-carbonitrile hydrochloride

CAS RN

1153950-49-2
Record name (3S)-Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-pyrrolidine-3-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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